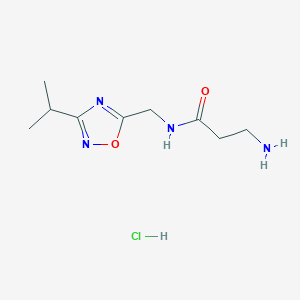

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Description

Propriétés

IUPAC Name |

3-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWDFNDEOVELLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy Overview

The synthesis generally involves two key stages:

- Formation of the 1,2,4-oxadiazole ring substituted with an isopropyl group

- Amide bond formation linking the oxadiazole methyl group to the 3-aminopropanamide moiety

- Conversion to the hydrochloride salt

The overall molecular weight is approximately 248.71 g/mol. The compound’s IUPAC name is 3-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide hydrochloride.

Preparation of the 3-isopropyl-1,2,4-oxadiazol-5-yl Methyl Intermediate

The 1,2,4-oxadiazole ring can be synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The isopropyl substituent is introduced typically via the corresponding isopropyl-substituted amidoxime or nitrile precursor.

- React an isopropyl-substituted nitrile with hydroxylamine to form the amidoxime intermediate.

- Cyclize the amidoxime with a suitable carboxylic acid derivative or ester under dehydrating conditions to yield the 1,2,4-oxadiazole ring.

This synthetic route is supported by literature on oxadiazole formation, which emphasizes controlled reaction conditions such as temperature and solvent choice to optimize yield and purity.

Coupling with 3-Aminopropanamide

The next step involves linking the oxadiazole methyl group to the 3-aminopropanamide. This is commonly achieved through amide bond formation via:

- Activation of the carboxyl group on the propanamide or its derivative using coupling reagents (e.g., carbodiimides such as EDC or DCC).

- Nucleophilic substitution by the amine group attached to the oxadiazole methyl moiety.

Alternatively, reductive amination methods may be employed if the oxadiazole methyl group is first converted to an aldehyde intermediate.

Formation of the Hydrochloride Salt

The free base form of the amide is converted into its hydrochloride salt to enhance stability, solubility, and ease of handling. This is typically done by:

- Dissolving the free base in an appropriate organic solvent (e.g., ethanol or ethyl acetate).

- Bubbling dry hydrogen chloride gas or adding a solution of hydrogen chloride in an organic solvent.

- Isolating the hydrochloride salt by precipitation or crystallization.

Representative Experimental Conditions and Yields

While direct literature specific to this compound is limited, analogous compounds with 1,2,4-oxadiazole rings and similar amide linkages are synthesized under the following conditions:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine + isopropyl nitrile | Ethanol | Ambient to reflux | 2–6 hours | 80–90 | Purified by recrystallization |

| Cyclization to oxadiazole | Amidoxime + acid chloride or ester | Toluene | 80–110°C | 4–12 hours | 70–85 | Dehydrating agent or heat promotes ring closure |

| Amide coupling | Oxadiazole methyl amine + propanoyl chloride or activated ester | Dichloromethane or DMF | 0–25°C to RT | 12–24 hours | 75–90 | Use of coupling reagents improves efficiency |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol | 0–25°C | 1–3 hours | >95 | Crystallization yields pure hydrochloride salt |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm >98% purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the molecular structure.

- Crystallization: Final purification is achieved by crystallization from ethanol or ethyl acetate to obtain the hydrochloride salt as a white solid.

Research Findings and Optimization Notes

- The choice of solvent and temperature during cyclization critically affects the yield and purity of the oxadiazole ring.

- Use of mild coupling reagents avoids side reactions and degradation of the sensitive oxadiazole moiety.

- Formation of the hydrochloride salt significantly improves compound stability and handling properties.

- Avoiding chromatographic purification steps by optimizing crystallization conditions enhances scalability and cost-effectiveness.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| 1 | Amidoxime formation | Hydroxylamine, isopropyl nitrile, ethanol | Amidoxime intermediate | 80–90 |

| 2 | Cyclization | Amidoxime, acid chloride/ester, toluene, heat | 3-isopropyl-1,2,4-oxadiazole ring | 70–85 |

| 3 | Amide bond formation | Oxadiazole methyl amine, activated propanamide | 3-amino-N-(oxadiazolylmethyl)propanamide | 75–90 |

| 4 | Salt formation | HCl gas or solution, ethanol | Hydrochloride salt | >95 |

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under certain conditions.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as amines or thiols .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amine derivatives .

Applications De Recherche Scientifique

3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The oxadiazole ring can interact with various molecular targets, disrupting their normal function and leading to the compound’s biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Phenyl vs. Isopropyl : The phenyl analog (CAS 1435804-09-3) exhibits higher molecular weight and greater steric bulk, which may reduce solubility but improve binding to hydrophobic pockets in proteins .

- Methyl vs.

- Linker Length : The ethyl-linked variant (CAS 1435983-61-1) introduces conformational flexibility, which could modulate interactions with target receptors .

Physicochemical Properties

Insights :

Activité Biologique

3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₉H₁₇ClN₄O₂

- Molecular Weight : 248.71 g/mol

- CAS Number : 1435803-86-3

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in human breast adenocarcinoma cells (MCF-7) and other cancer types, demonstrating their potential as anticancer agents.

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Amino-N-((3-isopropyl... | MCF-7 | 0.65 | Induction of apoptosis |

| Other Oxadiazole Derivative | U-937 | 1.93 | Cell cycle arrest |

| Doxorubicin | MCF-7 | 2.84 | Topoisomerase inhibition |

The above table summarizes the cytotoxicity observed in various studies involving oxadiazole derivatives. The compound showed promising activity comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase. Flow cytometry analyses have indicated that this compound can significantly increase caspase activity in treated cells, leading to programmed cell death.

Study on Anticancer Efficacy

A study published in MDPI highlighted the efficacy of oxadiazole derivatives in treating various cancers, including leukemia and breast cancer. The study reported that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced biological activity. The findings suggest that structural modifications can significantly influence the potency of these compounds against cancer cells .

Pharmacokinetics and Safety Profile

Another aspect of research focuses on the pharmacokinetic properties of oxadiazole derivatives. Studies have shown that certain modifications can lead to improved absorption and reduced toxicity in vivo. For instance, derivatives with specific substituents have demonstrated favorable pharmacokinetic profiles, making them suitable candidates for further clinical development .

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a carboxylic acid derivative (e.g., 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid) with an amine-containing moiety under activating conditions. For example, a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C for 2 hours, followed by room-temperature stirring for 12–24 hours, can yield ~47% product . Optimization strategies include:

- Pre-activation of the carboxylic acid to reduce side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Lower temperatures minimize oxadiazole ring decomposition.

- Purification : Use of preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) enhances purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode provides molecular ion peaks (e.g., m/z 342.2 [M+H]⁺). High-resolution HR-ESI-MS confirms the molecular formula (e.g., Δ < 5 ppm error) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key structural features:

- Oxadiazole C-H protons (δ 8.2–8.5 ppm).

- Isopropyl methyl groups (δ 1.2–1.4 ppm).

- Amide NH₂ signals (δ 6.8–7.1 ppm, broad).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%).

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection : Focus on oxadiazole-associated targets (e.g., fungal CYP51 or bacterial enoyl-ACP reductase) based on structural analogs .

- In vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Candida albicans or Staphylococcus aureus.

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition).

- Dosage : Test 0.1–100 μM concentrations with positive controls (e.g., fluconazole for antifungal assays).

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular structure?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Structure Solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines the model with anisotropic displacement parameters .

- Validation : Check for hydrogen bonding between the amide NH and oxadiazole N (distance ~2.8–3.0 Å) to confirm intramolecular stabilization.

- Challenges : Hydrochloride counterions may require disorder modeling (e.g., PART command in SHELXL).

Q. How can contradictory results in pharmacological studies (e.g., variable IC₅₀ values) be systematically addressed?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., buffer pH, serum content) that alter compound solubility or stability.

- Statistical Frameworks : Apply multivariate regression to identify confounding variables (e.g., cell line viability thresholds).

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate target binding affinity independently .

Q. What computational strategies predict the compound’s prodrug potential or metabolic stability?

Methodological Answer:

- Prodrug Design : Identify hydrolyzable motifs (e.g., amide bonds) using molecular docking (AutoDock Vina) to assess enzyme-substrate interactions (e.g., esterase cleavage).

- Metabolism Prediction :

- CYP450 Metabolism : SwissADME predicts oxidation sites (e.g., isopropyl methyl groups).

- Half-life Estimation : Use ADMETLab 2.0 to simulate hepatic clearance.

- Case Study : Bis-oxadiazole analogs show prodrug activation via amidoxime conversion in fungal models .

Q. How can researchers resolve discrepancies between computational modeling and experimental data in structure-activity relationships (SAR)?

Methodological Answer:

- Model Refinement : Incorporate solvent effects (e.g., COSMO-RS) and tautomeric states (e.g., oxadiazole vs. open-chain forms) in density functional theory (DFT) calculations.

- Experimental Validation :

- Synthesize and test derivatives with targeted modifications (e.g., replacing isopropyl with cyclopropyl).

- Use 2D-NOESY to confirm dominant conformers in solution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.